molecular formula C10H14BrNO3S3 B2371474 5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE CAS No. 1448050-24-5

5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE

Cat. No.: B2371474
CAS No.: 1448050-24-5
M. Wt: 372.31
InChI Key: ANVCKZRCJGELIM-UHFFFAOYSA-N
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Description

5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a thiophene ring substituted with bromine and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the bromination of thiophene derivatives followed by sulfonamide formation. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and sulfonamide reagents under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The sulfonamide group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE is unique due to its combination of bromine, methoxy, and sulfonamide groups on a thiophene ring. This unique structure imparts specific electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3S3/c1-15-10(4-5-16-7-10)6-12-18(13,14)9-3-2-8(11)17-9/h2-3,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVCKZRCJGELIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNS(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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